

A Comparative Guide to the Phytochemical Profile and Biological Activity of Equisetum Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The genus *Equisetum*, commonly known as **horsetail**, encompasses a variety of species that have been used in traditional medicine for centuries. Modern scientific research has begun to validate these traditional uses by correlating the rich phytochemical profiles of these plants with a range of biological activities. This guide provides a comparative overview of the phytochemical composition and biological potency of several key *Equisetum* species, supported by experimental data to aid in research and development.

Phytochemical Composition: A Comparative Overview

Equisetum species are a rich source of a variety of bioactive compounds, including flavonoids, phenolic acids, alkaloids, and sterols.^{[1][2]} The specific composition and concentration of these phytochemicals can vary significantly between species and even within the same species depending on geographical location and extraction methods.^[3]

Key phytochemicals identified across various *Equisetum* species include:

- Flavonoids: Quercetin, kaempferol, apigenin, luteolin, and their various glycosides are prominent in many *Equisetum* species.^{[4][5][6]} For instance, isoquercitrin (quercetin-3-O-glucoside) is a major flavonoid in *E. arvense*.^[7]

- Phenolic Acids: Caffeic acid, chlorogenic acid, and ferulic acid are commonly reported hydroxycinnamic acids in this genus.[5][8]
- Sterols: β -sitosterol and campesterol are among the phytosterols identified in *E. arvense*.[9]
- Alkaloids: Nicotine and palustrine have been detected in some species, such as *E. palustre*. [2]

The following table summarizes the total phenolic and flavonoid content found in various extracts of different *Equisetum* species, providing a quantitative basis for comparison.

Table 1: Total Phenolic and Flavonoid Content in *Equisetum* Species

Equisetum Species	Extract Type	Total Phenolic Content (mg GAE/g extract)	Total Flavonoid Content (mg QE/g extract)	Reference
<i>E. arvense</i>	Methanol	196 \pm 3	-	[3]
Ethanol	257 \pm 29	-	[3]	
Water	63 \pm 1	-	[3]	
Ethanol/Water	220 \pm 12	-	[3]	
<i>E. ramosissimum</i>	Methanol	199.11 \pm 1.96	103.61 \pm 2.39	[10]
Ethanol	161.30 \pm 3.51	119.00 \pm 1.60	[10]	
<i>E. hyemale</i>	-	41.9 \pm 2.4	5.5 \pm 2.7	[11]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note that values are presented as mean \pm standard deviation. Direct comparison should be made with caution due to variations in extraction and analytical methods between studies.

Correlating Phytochemicals with Biological Activity

The diverse array of phytochemicals in *Equisetum* is directly linked to its multifaceted biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

Antioxidant Activity

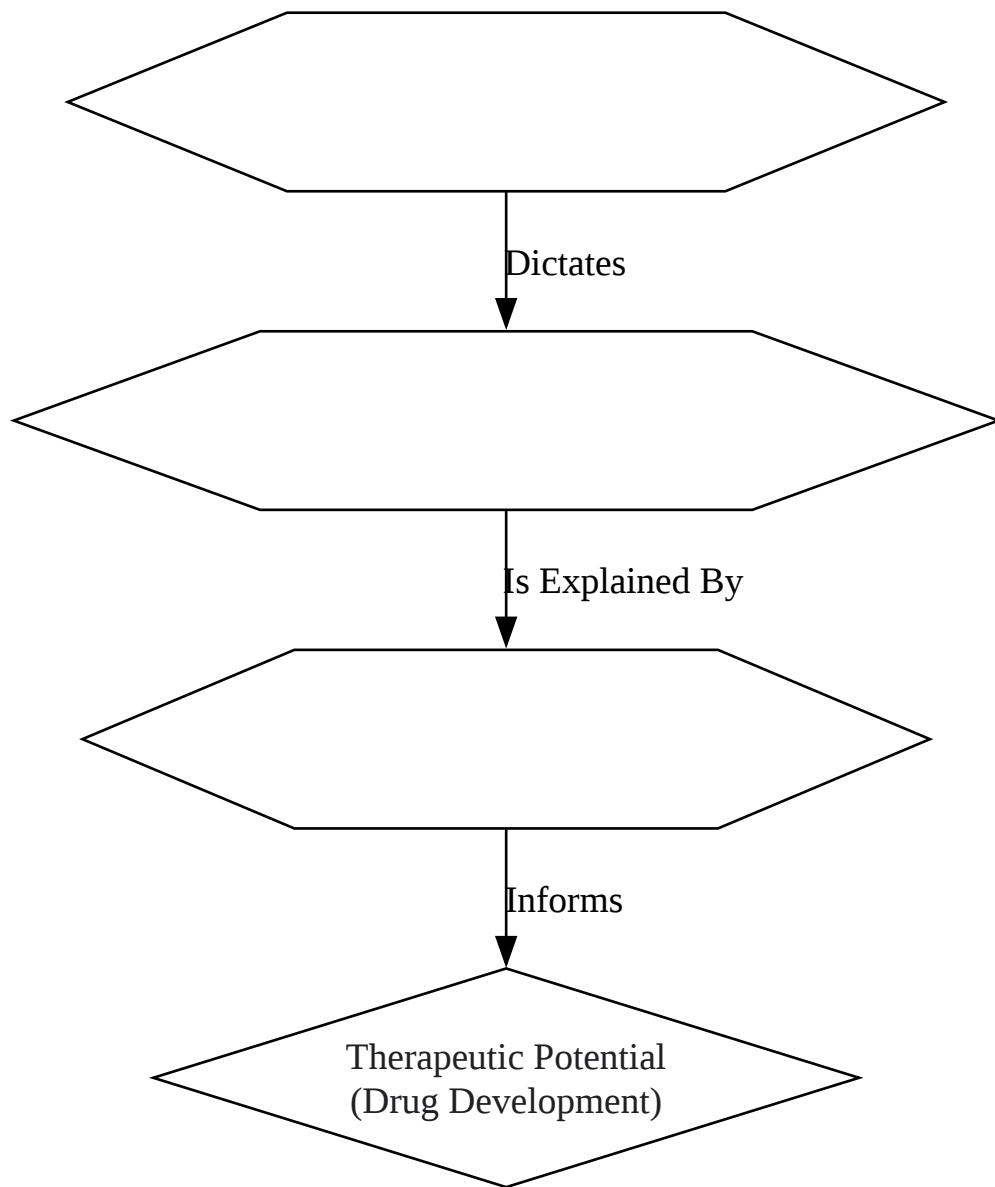

The antioxidant capacity of *Equisetum* extracts is largely attributed to their phenolic and flavonoid content.[\[5\]](#) These compounds can scavenge free radicals, thereby mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with lower IC₅₀ values indicating higher antioxidant potential.

Table 2: Antioxidant Activity of *Equisetum* Extracts (DPPH Assay)

Equisetum Species	Extract Type	IC ₅₀ (µg/mL)	Reference
<i>E. arvense</i>	Methanol	3.13 (mg/mL)	[12]
<i>E. myriochaetum</i>	Ethanolic Fraction 14	6.78	[13]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of *Equisetum* extracts. The mechanism of action often involves the modulation of key inflammatory signaling pathways. For instance, extracts of *E. arvense* have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[\[7\]](#) This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically c-Jun N-terminal kinase (JNK).[\[9\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Antimicrobial Activity

Extracts from various *Equisetum* species have demonstrated inhibitory effects against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of an extract that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of *Equisetum* Extracts (Minimum Inhibitory Concentration)

Equisetum Species	Extract Type	Microorganism	MIC (mg/mL)	Reference
E. arvense	70% Aqueous Ethanol	Staphylococcus aureus (ATCC 29213)	25	[15]
Streptococcus pneumoniae (ATCC 49619)	12.5	[15]		
Streptococcus pyogenes	12.5	[15]		
E. hyemale	70% Ethanol & Methanol	Trichophyton rubrum	0.62	[16]
Microsporum canis	0.62	[16]		

Cytotoxic Activity

The potential of Equisetum extracts as anticancer agents is an emerging area of research. The cytotoxic effects of these extracts on various cancer cell lines are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the extract.

Table 4: Cytotoxic Activity of Equisetum Extracts on Cancer Cell Lines

Equisetum Species	Extract Type	Cancer Cell Line	IC50 (µg/mL)	Reference
E. arvense	Total Flavonoid	MCF-7 (Breast)	<100	[16]
Caco-2 (Colon)	<100	[16]		
HeLa (Cervical)	<100	[16]		
E. myriochaetum	Ethanoic Fraction 14	SiHa (Cervical)	6.78	[13]
E. ramosissimum	Ethyl Acetate	A375 (Melanoma)	~50 (after 24h)	
Dichloromethane	A375 (Melanoma)		~50 (after 24h)	
n-Hexane	A375 (Melanoma)		~50 (after 24h)	

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of plant extracts. Below are outlines of key experimental protocols cited in this guide.

Phytochemical Extraction and Analysis

- Plant Material Preparation: Aerial parts of the *Equisetum* species are collected, dried at a controlled temperature (e.g., 40°C), and ground into a fine powder.
- Extraction: A specific amount of the powdered plant material (e.g., 10 g) is subjected to extraction with a suitable solvent (e.g., 100 mL of 70% aqueous ethanol) for a defined period (e.g., 20 minutes).^[15] The choice of solvent is critical as it influences the types and quantities of phytochemicals extracted.
- Filtration and Concentration: The resulting mixture is centrifuged and the supernatant is filtered. The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.

- Phytochemical Analysis:
 - Total Phenolic Content (TPC): The Folin-Ciocalteu method is commonly used. The extract is mixed with the Folin-Ciocalteu reagent, and after a specific incubation time, the absorbance is measured spectrophotometrically. The results are typically expressed as gallic acid equivalents (GAE).
 - Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is frequently employed. The extract is mixed with aluminum chloride solution, and the absorbance is measured. The results are often expressed as quercetin equivalents (QE).
 - High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Diode Array Detector) is used for the separation, identification, and quantification of specific phytochemicals by comparing their retention times and spectral data with those of known standards.[\[4\]](#)[\[5\]](#)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
- Reaction Mixture: Different concentrations of the Equisetum extract are added to the DPPH solution. A control is prepared with the solvent and DPPH solution only.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $\frac{[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}]}{100}$
- IC50 Determination: The IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity

against the extract concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1×10^4 cells/well) and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of the Equisetum extract and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells contain untreated cells.
- Addition of MTT Reagent: The culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 1.5-3 hours) at 37°C.
- Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 492-570 nm.
- Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
- IC50 Determination: The IC50 value, representing the concentration of the extract that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

The scientific literature provides compelling evidence for the diverse biological activities of Equisetum species, which are strongly correlated with their rich and varied phytochemical profiles. This guide offers a comparative framework for understanding these relationships, highlighting the potential of Equisetum as a source for the development of new therapeutic agents. However, the variability in phytochemical composition and bioactivity based on species, geographical origin, and extraction methods underscores the need for further standardized

comparative studies. Such research will be pivotal in isolating and characterizing novel bioactive compounds and elucidating their mechanisms of action for future drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wos.academiascience.org [wos.academiascience.org]
- 2. Phytochemistry and Pharmacology of the Genus Equisetum (Equisetaceae): A Narrative Review of the Species with Therapeutic Potential for Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Genotoxic, Antigenotoxic and Antioxidant Profile of Different Extracts from Equisetum arvense L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Stem to Spectrum: Phytochemical Characterization of Five Equisetum Species and Evaluation of Their Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equisetum arvense (common horsetail) modulates the function of inflammatory immunocompetent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 Activation by Equisetum arvense L. (Horsetail) Modulates Insulin Sensitivity in Streptozotocin Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Antiproliferative Activity of the Ethanolic Extract of Equisetum myriochaetum and Molecular Docking of Its Main Metabolites (Apigenin, Kaempferol, and Quercetin) on β -Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. *Equisetum arvense* L. Extract Induces Antibacterial Activity and Modulates Oxidative Stress, Inflammation, and Apoptosis in Endothelial Vascular Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rbmb.net [rbmb.net]
- To cite this document: BenchChem. [A Comparative Guide to the Phytochemical Profile and Biological Activity of *Equisetum* Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181666#correlating-phytochemical-profile-of-equisetum-with-its-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com